4-fluoro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
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Description
4-fluoro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H18FN3O2S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide is 379.08244733 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The presence of a sulfonamide group in the compound suggests potential antibacterial properties. Researchers have explored its effectiveness against bacterial strains, particularly those resistant to existing antibiotics. Investigating its mode of action and interactions with bacterial enzymes could lead to novel antibacterial agents .
Antiviral Potential
Given the increasing need for antiviral drugs, compounds like this one are of great interest. Researchers have studied its effects against specific viruses, including influenza, herpes, or even emerging viruses. Understanding its mechanism of action and its impact on viral replication could pave the way for new antiviral therapies .
Anti-Inflammatory Properties
Thiophene-containing compounds often exhibit anti-inflammatory effects. Investigating whether this compound modulates inflammatory pathways or targets specific receptors could provide valuable insights for treating inflammatory diseases .
Anticancer Research
The presence of a fluorine atom and the sulfonamide group may contribute to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .
Metabolic Disorders and Diabetes
Compounds with imidazole moieties have been investigated for their impact on metabolic pathways. This compound’s unique structure suggests potential effects on glucose metabolism, insulin sensitivity, or lipid regulation. Researchers may explore its role in managing metabolic disorders .
Iron Acquisition Inhibition
The presence of a furan ring and the sulfonamide group hints at possible interactions with iron-binding proteins. Researchers have studied similar compounds as inhibitors of iron acquisition pathways in mycobacteria. Investigating whether this compound affects iron metabolism could have implications for tuberculosis treatment .
properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S2/c1-12-9-14(18)3-6-17(12)25(22,23)20-8-7-15-4-5-16(24-15)13-10-19-21(2)11-13/h3-6,9-11,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTMYXNKHDWYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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